molecular formula C19H17NO6 B2889460 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 848204-51-3

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2889460
CAS No.: 848204-51-3
M. Wt: 355.346
InChI Key: ZOWIONXATRHXCB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the bicyclic chromen-4-one structure.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the chromen-4-one intermediate with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate.

    Attachment of the Dimethylcarbamate Group: The final step involves the introduction of the dimethylcarbamate group. This can be achieved by reacting the intermediate with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The methoxyphenoxy and dimethylcarbamate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenoxy)benzaldehyde: This compound shares the methoxyphenoxy group but has a different core structure.

    4-methoxyphenyl dimethylcarbamate: Similar in having the dimethylcarbamate group but lacks the chromen-4-one core.

Uniqueness

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its combination of the chromen-4-one core with methoxyphenoxy and dimethylcarbamate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-20(2)19(22)26-14-8-9-15-16(10-14)24-11-17(18(15)21)25-13-6-4-12(23-3)5-7-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWIONXATRHXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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